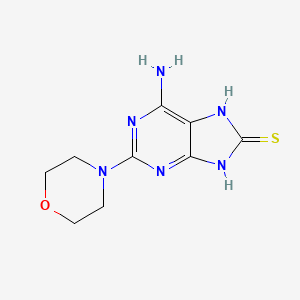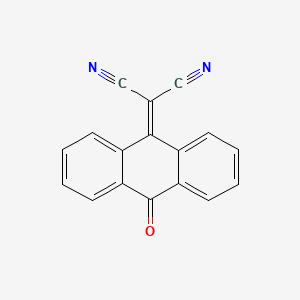
Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate is an organic compound with the molecular formula C12H13N3O3 It is known for its unique structural features, which include a cyano group, a methoxyphenyl group, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate typically involves the reaction of ethyl cyanoacetate with 2-methoxyphenyl diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of 2-methoxyphenyl diazonium salt: This is achieved by treating 2-methoxyaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.
Coupling reaction: The diazonium salt is then reacted with ethyl cyanoacetate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted products with various functional groups.
Scientific Research Applications
Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate involves its interaction with various molecular targets. The cyano group and diazenyl linkage play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its ability to undergo redox reactions makes it a versatile reagent in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog with similar reactivity but lacking the diazenyl and methoxyphenyl groups.
2-Methoxyphenyl diazonium salts: Precursors used in the synthesis of Ethyl 2-cyano-2-(2-methoxyphenyl)diazenyl-acetate.
Cyanoacetamides: Compounds with similar cyano and ester functionalities.
Uniqueness
This compound is unique due to its combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the diazenyl linkage and methoxyphenyl group differentiates it from simpler analogs and enhances its utility in various chemical and biological contexts.
Properties
CAS No. |
60179-80-8 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[(2-methoxyphenyl)diazenyl]acetate |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)10(8-13)15-14-9-6-4-5-7-11(9)17-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
RNRNVACQOZFSMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)N=NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride](/img/structure/B14009573.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroacetyl)amino]Benzamide](/img/structure/B14009579.png)
![2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14009594.png)

![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)

![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)
